molecular formula C21H27N3O2S2 B362515 N-cyclohexyl-3-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}propanamide CAS No. 638137-18-5

N-cyclohexyl-3-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}propanamide

Cat. No.: B362515
CAS No.: 638137-18-5
M. Wt: 417.6g/mol
InChI Key: MKWZXMHUDZRQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}propanamide is a complex organic compound with a unique structure that combines elements of cyclopentane, thieno, and pyrimidine rings

Preparation Methods

The synthesis of N-cyclohexyl-3-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopenta[4,5]thieno[2,3-d]pyrimidine core, followed by the introduction of the allyl group and the thio linkage. The final step involves the attachment of the N-cyclohexylpropanamide moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclohexyl-3-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thio linkage and the cyclopenta[4,5]thieno[2,3-d]pyrimidine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in the suppression of cancer cell growth or other biological effects .

Comparison with Similar Compounds

Similar compounds include other derivatives of cyclopenta[4,5]thieno[2,3-d]pyrimidine, such as:

Properties

IUPAC Name

N-cyclohexyl-3-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S2/c1-2-12-24-20(26)18-15-9-6-10-16(15)28-19(18)23-21(24)27-13-11-17(25)22-14-7-4-3-5-8-14/h2,14H,1,3-13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWZXMHUDZRQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCCC(=O)NC3CCCCC3)SC4=C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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